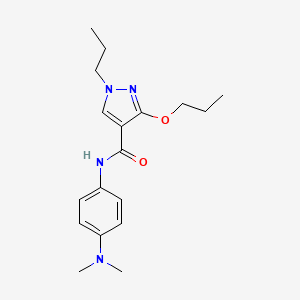

N-(4-(dimethylamino)phenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This ring structure is notable for its stability and aromaticity. The compound also contains a dimethylamino group attached to a phenyl ring, which could potentially contribute to its reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction or similar process . The dimethylamino group could potentially be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring and the dimethylamino group would likely have a significant impact on the compound’s structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole ring and the dimethylamino group. The pyrazole ring is aromatic and therefore relatively stable, but it can participate in electrophilic substitution reactions . The dimethylamino group could potentially act as a nucleophile in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole ring could contribute to its stability, while the dimethylamino group could influence its polarity .Scientific Research Applications

Microwave-Assisted Synthesis and Bioactivity

Microwave-assisted synthesis has been explored to create pyrazolopyridine derivatives, demonstrating significant antioxidant, antitumor, and antimicrobial activities. This innovative approach underlines the compound's potential in developing treatments against liver and breast cancer cell lines, showcasing its importance in medicinal chemistry and drug development (El‐Borai et al., 2013).

Carboxamide Derivatives and Cytotoxic Activity

Research into the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines revealed potent cytotoxic properties against various cancer cell lines. Such findings highlight the chemical's potential in cancer therapy, especially considering the compounds' curative effects observed in colon 38 tumors in mice (Deady et al., 2003).

Antimicrobial and Antifungal Activities

The synthesis of N, N-dimethylaniline containing pyrazole derivatives through reaction with hydrazine hydrate and other hydrazides demonstrates notable antibacterial and antifungal activities. Such research underscores the compound's utility in addressing microbial infections, opening avenues for new antimicrobial agents (Swarnkar et al., 2014).

Antitumor Agents and DNA-Intercalating Properties

Investigations into phenyl-substituted derivatives of N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide have unveiled their in vivo antitumor activity. This research has significant implications for cancer treatment, particularly through the identification of compounds with lower DNA association constants yet effective against solid tumor activities (Atwell et al., 1989).

Synthesis and Biological Evaluation

The synthesis of pyrazolopyrimidine derivatives and their evaluation for antitumor and anti-5-lipoxygenase activities present an important stride toward discovering new therapeutic agents. The structure-activity relationship (SAR) analysis from such studies provides insights into designing potent, selective anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-[4-(dimethylamino)phenyl]-3-propoxy-1-propylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2/c1-5-11-22-13-16(18(20-22)24-12-6-2)17(23)19-14-7-9-15(10-8-14)21(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQIZAQYMZEHPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2574182.png)

![(1S,5R,6S,7R)-4-oxo-3,10-dioxatricyclo[5.2.1.0^{1,5}]decane-6-carboxylic acid](/img/structure/B2574187.png)

![N-(2,4-dimethylphenyl)-N'-{4-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2574191.png)

![1,7-bis(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2574192.png)

![1-[4-(4-Fluorophenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol](/img/structure/B2574193.png)

![5-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2574199.png)

![Cyclohexyl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2574203.png)

![3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2574204.png)

![3-(3-fluorophenylsulfonamido)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2574205.png)